2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine
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Overview
Description
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine is a heterocyclic compound that features a pyrazine ring substituted with two pyridine rings and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate pyridine derivatives with a suitable precursor for the pyrazine ring. Common synthetic routes may include:
Cyclization Reactions: Using reagents like hydrazine or its derivatives to form the pyrazine ring.
Condensation Reactions: Combining pyridine derivatives with diketones or other carbonyl-containing compounds under acidic or basic conditions.
Industrial Production Methods
Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazine ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a pharmacophore in drug design.
Industry: Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrazine Derivatives: Compounds with similar pyrazine rings but different substituents.
Pyridine-Substituted Heterocycles: Compounds with pyridine rings attached to other heterocyclic cores.
Uniqueness
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine (CAS 63499-91-2) is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4. Its structure features two pyridine rings attached to a dihydropyrazine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells. A notable study investigated a related pyrazine derivative's effects on K562 leukemia cells. The findings indicated that treatment with this compound led to:
- Cell Viability Reduction : An IC50 value of approximately 25 μM was reported after 72 hours of treatment.
- Induction of Apoptosis : Morphological assessments and flow cytometry confirmed increased apoptotic markers.
- Gene Expression Modulation : Downregulation of anti-apoptotic Bcl2 and Survivin genes was observed alongside an increase in the pro-apoptotic Bax gene expression .
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives are well-documented. Research has shown that compounds with similar structures exhibit activity against various bacterial strains. For example:
Compound | Target Organism | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
This compound | Escherichia coli | Low |
This compound | Candida albicans | Moderate |
These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be required to enhance its efficacy against specific pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The ability to modulate apoptotic pathways is crucial in its anticancer activity. The downregulation of Bcl2 and Survivin while upregulating Bax suggests a shift towards pro-apoptotic signaling.
- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G0/G1 phase in cancer cells, preventing further proliferation.
- Antimicrobial Mechanisms : While specific mechanisms for its antimicrobial action remain under investigation, it is hypothesized that the structural features of the compound allow for interaction with bacterial cell membranes or essential metabolic pathways.
Case Studies and Research Findings
A series of studies have investigated various derivatives within the pyrazine family and their biological activities:
- Study on K562 Cells : This research demonstrated that pyrazine derivatives could significantly inhibit cell growth and induce apoptosis through specific gene expression changes .
- Antimicrobial Evaluation : A comparative analysis indicated that while some derivatives exhibited strong antibacterial properties against Staphylococcus aureus, others were less effective against gram-negative bacteria like E. coli .
- Synthesis and Testing : New synthetic routes have been explored to enhance the biological properties of pyrazines by incorporating additional functional groups or modifying existing structures .
Properties
CAS No. |
76341-55-4 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-methyl-5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C15H14N4/c1-11-10-18-14(12-6-2-4-8-16-12)15(19-11)13-7-3-5-9-17-13/h2-9,11H,10H2,1H3 |
InChI Key |
KMOIFUBJNFUWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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